2,3-Dimethoxy-5-methylquinoxaline
Overview
Description
2,3-Dimethoxy-5-methylquinoxaline is a nitrogen-containing heterocyclic compound with a quinoxaline core structure. This compound is characterized by the presence of two methoxy groups at the 2 and 3 positions and a methyl group at the 5 position of the quinoxaline ring. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-5-methylquinoxaline typically involves the condensation of appropriate o-phenylenediamine derivatives with 1,2-dicarbonyl compounds. One common method includes the reaction of 2,3-dimethoxybenzene-1,4-diamine with methylglyoxal under acidic conditions to form the desired quinoxaline derivative .
Industrial Production Methods: Industrial production methods for quinoxaline derivatives often focus on optimizing reaction conditions to achieve high yields and purity. These methods may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethoxy-5-methylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while substitution reactions can produce halogenated or nitro-substituted quinoxalines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Quinoxaline derivatives, including 2,3-Dimethoxy-5-methylquinoxaline, have shown promise in anticancer research due to their ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-5-methylquinoxaline involves its interaction with various molecular targets and pathways. For instance, in anticancer research, it has been found to inhibit tyrosine kinases and induce apoptosis in cancer cells. The compound can also interfere with DNA synthesis and repair mechanisms, leading to cell death .
Comparison with Similar Compounds
Quinoxaline: The parent compound with a similar core structure but without the methoxy and methyl substitutions.
2,3-Dimethylquinoxaline: Similar structure but with methyl groups instead of methoxy groups at the 2 and 3 positions.
5-Methylquinoxaline: Similar structure but without the methoxy groups at the 2 and 3 positions.
Uniqueness: 2,3-Dimethoxy-5-methylquinoxaline is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substitutions can enhance its solubility, stability, and interaction with biological targets compared to its unsubstituted or differently substituted analogs .
Properties
IUPAC Name |
2,3-dimethoxy-5-methylquinoxaline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-5-4-6-8-9(7)13-11(15-3)10(12-8)14-2/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEVOKXDWGPYDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(C(=N2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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